![molecular formula C14H24N6O2 B2852788 7-butyl-8-((2-(dimethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 476480-90-7](/img/structure/B2852788.png)
7-butyl-8-((2-(dimethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Butyl-8-((2-(dimethylamino)ethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione, commonly known as BW A759U, is a purine derivative that has been extensively studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool in the field of pharmacology.
Mechanism of Action
The mechanism of action of BW A759U involves its ability to bind to adenosine receptors, specifically the A1 and A2A subtypes. By blocking these receptors, BW A759U is able to inhibit the actions of adenosine, a neurotransmitter that plays a role in various physiological processes such as sleep regulation, inflammation, and immune function.
Biochemical and Physiological Effects
Studies have shown that BW A759U has various biochemical and physiological effects, including the ability to reduce inflammation and oxidative stress, increase dopamine release in the brain, and improve airway function in individuals with asthma. Additionally, BW A759U has been shown to have a neuroprotective effect, potentially making it useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using BW A759U in lab experiments is its high potency, allowing for the use of smaller doses and reducing the risk of toxicity. Additionally, BW A759U has been shown to be relatively stable and easy to handle, making it a practical choice for use in various experimental settings.
One limitation of using BW A759U in lab experiments is its specificity for adenosine receptors, which may limit its usefulness in certain studies. Additionally, the potential for off-target effects and the lack of long-term safety data may be a concern when using this compound in research.
Future Directions
There are several future directions for research involving BW A759U. One potential area of study is the development of more selective adenosine receptor antagonists, which may have fewer off-target effects and greater therapeutic potential. Additionally, further investigation into the neuroprotective effects of BW A759U may lead to its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, the potential for BW A759U to modulate immune function and inflammation suggests that it may have applications in the treatment of various inflammatory disorders.
Synthesis Methods
The synthesis of BW A759U involves the reaction of 7-butyloxypurine with N,N-dimethylaminoethyl chloride, followed by the reaction of the resulting intermediate with 3-methyluracil. The final product is obtained through purification by column chromatography.
Scientific Research Applications
BW A759U has been used in a variety of scientific research applications, particularly in the field of pharmacology. This compound has been shown to have potential as an adenosine receptor antagonist, with studies indicating that it may be useful in the treatment of various diseases such as asthma, chronic obstructive pulmonary disease, and Parkinson's disease.
properties
IUPAC Name |
7-butyl-8-[2-(dimethylamino)ethylamino]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O2/c1-5-6-8-20-10-11(19(4)14(22)17-12(10)21)16-13(20)15-7-9-18(2)3/h5-9H2,1-4H3,(H,15,16)(H,17,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFMMWPTSSNCKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1NCCN(C)C)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
476480-90-7 |
Source
|
Record name | 7-BU-8-((2-(DIMETHYLAMINO)ETHYL)AMINO)-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.